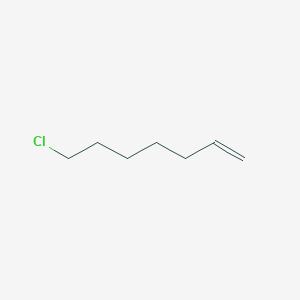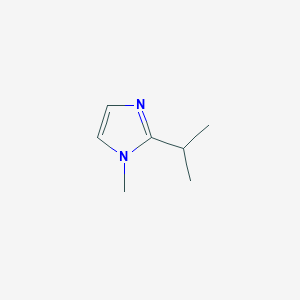
5-Allylcyclopent-2-enone
概述
描述
5-Allylcyclopent-2-enone is an organic compound characterized by a cyclopentenone ring with an allyl group attached to the fifth carbon. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allylcyclopent-2-enone can be achieved through several methods. One common approach involves the reaction of allyl halides with cyclopentadiene in the presence of a catalyst such as nickel(0) complex (Ni(COD)2). This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
5-Allylcyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield cyclopentanol derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), room temperature.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, room temperature.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds, typically at low temperatures to prevent side reactions.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
科学研究应用
5-Allylcyclopent-2-enone has several applications in scientific research:
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving cyclopentenone derivatives.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer agents, is ongoing.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents due to its reactive nature and ability to form various derivatives.
作用机制
The mechanism of action of 5-Allylcyclopent-2-enone involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This reactivity is primarily due to the electrophilic nature of the cyclopentenone ring and the allyl group, which can participate in various addition and substitution reactions.
相似化合物的比较
Similar Compounds
Cyclopent-2-enone: Lacks the allyl group, making it less reactive in certain substitution reactions.
5-Methylcyclopent-2-enone: Contains a methyl group instead of an allyl group, leading to different reactivity and steric effects.
5-Phenylcyclopent-2-enone: The phenyl group provides additional stability and different electronic properties compared to the allyl group.
Uniqueness
5-Allylcyclopent-2-enone is unique due to the presence of the allyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for creating a wide range of chemical products and studying various chemical reactions.
属性
IUPAC Name |
5-prop-2-enylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADVNFCZWAMCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541036 | |
| Record name | 5-(Prop-2-en-1-yl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61020-32-4 | |
| Record name | 5-(Prop-2-en-1-yl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
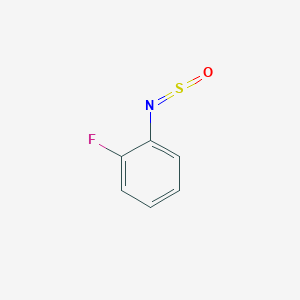
![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

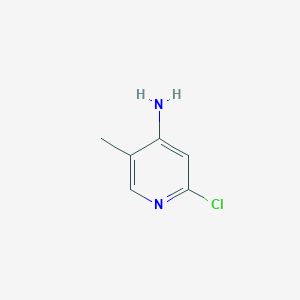

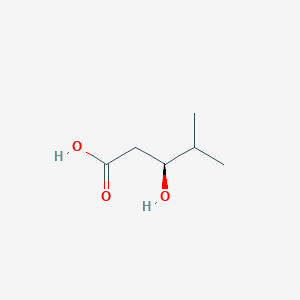
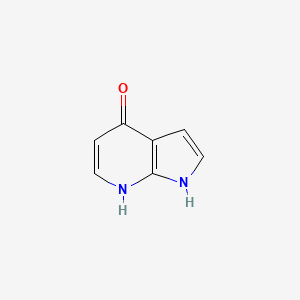
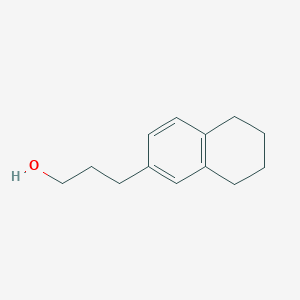
![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)

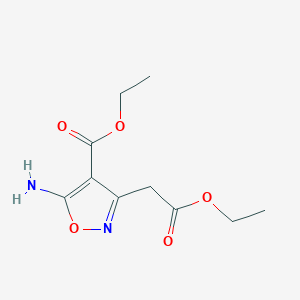
![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)
